molecular formula C33H36N2O4 B15169689 N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide CAS No. 878288-71-2

N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide

Cat. No.: B15169689
CAS No.: 878288-71-2
M. Wt: 524.6 g/mol
InChI Key: NOUPQEPMCMYOLS-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide typically involves multiple steps. One common approach is the reaction of cyclopropane-1,1-dicarboxylic acid with (1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propan-1-amine under dehydrating conditions to form the desired amide bonds. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The amide groups can be reduced to amines using reducing agents such as LiAlH4 (lithium aluminum hydride).

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: HNO3, Br2, FeCl3 (ferric chloride)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N1,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB): Known for its use in OLEDs as a hole transport material.

    N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD): Also used in OLEDs and organic electronic devices for its hole transport properties.

Uniqueness

N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl

Properties

CAS No.

878288-71-2

Molecular Formula

C33H36N2O4

Molecular Weight

524.6 g/mol

IUPAC Name

1-N,1-N'-bis[(1R)-2-hydroxy-2-methyl-1-naphthalen-1-ylpropyl]cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C33H36N2O4/c1-31(2,38)27(25-17-9-13-21-11-5-7-15-23(21)25)34-29(36)33(19-20-33)30(37)35-28(32(3,4)39)26-18-10-14-22-12-6-8-16-24(22)26/h5-18,27-28,38-39H,19-20H2,1-4H3,(H,34,36)(H,35,37)/t27-,28-/m1/s1

InChI Key

NOUPQEPMCMYOLS-VSGBNLITSA-N

Isomeric SMILES

CC(C)([C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3(CC3)C(=O)N[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)O)O

Canonical SMILES

CC(C)(C(C1=CC=CC2=CC=CC=C21)NC(=O)C3(CC3)C(=O)NC(C4=CC=CC5=CC=CC=C54)C(C)(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.